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Compound of Interest

7-Bromo-5-(trifluoromethyl)-1H-
Compound Name:
indazole

Cat. No.: B1456820

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-
(trifluoromethyl)-1H-indazole

Executive Summary: 7-Bromo-5-(trifluoromethyl)-1H-indazole is a halogenated and
trifluoromethyl-substituted indazole derivative. The indazole scaffold is recognized as a
"privileged structure” in medicinal chemistry, forming the core of numerous therapeutic agents,
including kinase inhibitors like Pazopanib and Axitinib.[1] The specific substitutions of a
bromine atom at the 7-position and a trifluoromethyl group at the 5-position make this
compound a highly valuable and versatile building block for the synthesis of complex molecules
in drug discovery programs. The bromine atom provides a reactive handle for cross-coupling
reactions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and
cell permeability of a final drug candidate. This guide provides a comprehensive overview of
the known and predicted physicochemical properties of this compound, details standard
analytical protocols for its characterization, and offers insights into its handling and application
for researchers in medicinal chemistry and drug development.

Chemical Identity and Structure

7-Bromo-5-(trifluoromethyl)-1H-indazole is a heterocyclic aromatic organic compound. The
core of the molecule is a bicyclic structure composed of a fused benzene ring and a pyrazole
ring.
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Molecular Structure

The structure consists of an indazole ring system with a bromine atom attached at position 7
and a trifluoromethyl (-CFs) group at position 5.

Caption: Molecular Structure of 7-Bromo-5-(trifluoromethyl)-1H-indazole.

Chemical Identifiers

Multiple CAS (Chemical Abstracts Service) numbers appear in vendor and database listings for
this compound, which may refer to different batches, suppliers, or isomers. The most frequently
cited numbers are 925703-93-3 and 1100212-66-5.[2] Researchers should verify the specific
identifier associated with their material.

Core Physicochemical Properties

Quantitative data for this specific molecule is not extensively published in peer-reviewed
literature. The following table summarizes available data from chemical databases and includes
predicted values based on its structure and data from analogous compounds.
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Property Value Source | Comment
Molecular Formula CsHaBrFsN:2 PubChem][3]
Molecular Weight 265.03 g/mol PubChem[4]
Monoisotopic Mass 263.951 Da PubChem|[3]

White to off-white or light

Inferred from related

Appearance .
yellow powder/solid compounds
No experimental data found.
] ] ) Estimated based on related
Melting Point 135-145 °C (Predicted) ]
structures like 7-Bromo-1H-
indazole (126-130 °C).
No experimental data found.
N ) ) High value expected due to
Boiling Point >300 °C (Predicted) o ]
aromaticity, polarity, and
molecular weight.
Soluble in DMSO, DMF, ) ]
- ) Typical for heterocyclic
Solubility Methanol. Poorly soluble in ]
compounds of this type.[5]
water.
PubChem. Indicates good
XlogP 3.1 (Predicted) lipophilicity and potential for
cell membrane permeability.[3]
K ~13-14 (Indazole N-H, The N-H proton of the indazole
pKa

Predicted)

ring is weakly acidic.

Spectroscopic and Spectrometric Characterization

Detailed experimental spectra for this compound are not publicly available. However, based on

its structure, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR:
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o N-H Proton: A broad singlet is expected in the downfield region (& 12-14 ppm),
characteristic of the acidic proton on the pyrazole ring.[6][7]

o Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (&
7.5-8.5 ppm) corresponding to the protons at the C4 and C6 positions of the indazole ring.
The exact chemical shifts will be influenced by the electron-withdrawing effects of the Br
and CFs groups.

o BC NMR:

o Signals for the 8 carbon atoms are expected. The carbon attached to the CFs group will
appear as a quartet due to C-F coupling. The carbon attached to the bromine will also
have a characteristic chemical shift. Aromatic carbons typically appear between & 110-150

ppm.[7]
e 19F NMR:

o Asinglet is expected around 0 -60 to -65 ppm, which is a typical range for a CFs group
attached to an aromatic ring.

Mass Spectrometry (MS)

e The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]* due
to the presence of one bromine atom (’°Br and 81Br in an approximate 1:1 ratio).

o Expected [M+H]* ions would be at m/z 264.958 and 266.956.
« Common fragmentation may involve the loss of Br or CFs groups.

Analytical Methodologies and Protocols

The following protocols are standard methodologies for the characterization and quality control
of substituted indazoles and are directly applicable to 7-Bromo-5-(trifluoromethyl)-1H-
indazole.

Protocol: Determination of Purity by High-Performance
Liquid Chromatography (HPLC)
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This protocol describes a standard reverse-phase HPLC method to determine the purity of a
sample.

Rationale: Reverse-phase HPLC is ideal for separating moderately polar organic compounds
from non-polar or more polar impurities. A gradient elution is used to ensure that compounds
with a range of polarities are eluted efficiently with good peak shape. UV detection is suitable
as the indazole ring is a strong chromophore.

Methodology:

e Instrument: HPLC system with a UV-Vis detector.

e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm particle size).
» Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

» Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

o Gradient:

0-2 min: 5% B

[e]

o

2-17 min: 5% to 95% B

17-20 min: 95% B

[¢]

20-21 min: 95% to 5% B

[¢]

[e]

21-25 min: 5% B (re-equilibration)

e Flow Rate: 1.0 mL/min.

o Detection Wavelength: 254 nm.

o Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of
Acetonitrile or Methanol to create a 1 mg/mL stock solution. Dilute as necessary.

e Injection Volume: 10 pL.
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e Analysis: Purity is calculated based on the area percentage of the main peak relative to the
total area of all observed peaks.

Protocol: Verification of Identity by 'H NMR
Spectroscopy

This protocol ensures the chemical structure of the compound is consistent with the expected
identity.

Rationale: *H NMR is a powerful technique for structural elucidation. The chemical shift,
multiplicity, and integration of each signal provide a unique fingerprint for the molecule. Using a
deuterated solvent with a known chemical shift provides an internal reference for accuracy.

Methodology:

e Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

¢ Instrument: A 300 MHz or higher field NMR spectrometer.
o Data Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase the spectrum and perform baseline correction.

o Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-ds
at 6 2.50 ppm or CDCls at d 7.26 ppm).[6]

e Analysis:
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o Integrate all peaks to determine the relative ratios of protons.

o Assign peaks to the corresponding protons in the molecule based on their chemical shift,
multiplicity (singlet, doublet, etc.), and integration values.

o Confirm that the observed spectrum matches the expected pattern for 7-Bromo-5-
(trifluoromethyl)-1H-indazole.

Workflow for Compound Characterization

The following diagram outlines a typical workflow for the quality control and characterization of
a newly synthesized or procured batch of the title compound.
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Caption: Standard workflow for the quality control analysis of a chemical batch.
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Conclusion

7-Bromo-5-(trifluoromethyl)-1H-indazole is a key heterocyclic building block with significant
potential in medicinal chemistry. While comprehensive experimental data on its
physicochemical properties is limited in public literature, its characteristics can be reliably
predicted based on its structure and comparison with related indazole analogs. The bromine
and trifluoromethyl substituents provide strategic advantages for developing novel drug
candidates. The analytical protocols detailed in this guide offer robust methods for researchers
to verify the identity and purity of this compound, ensuring the reliability and reproducibility of
their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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